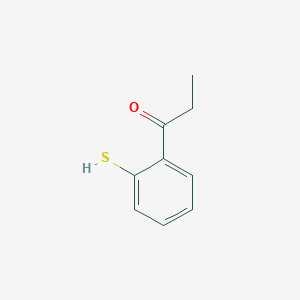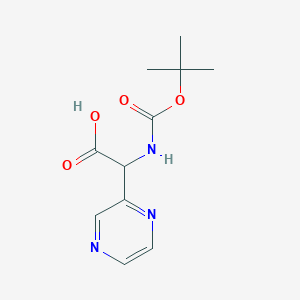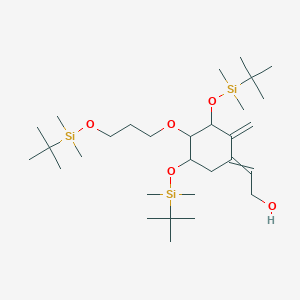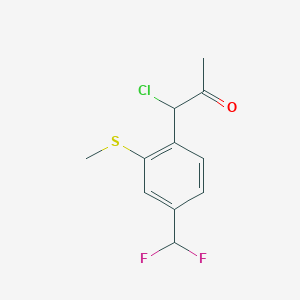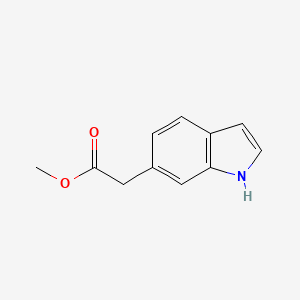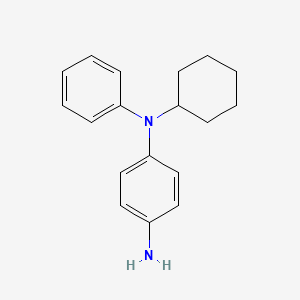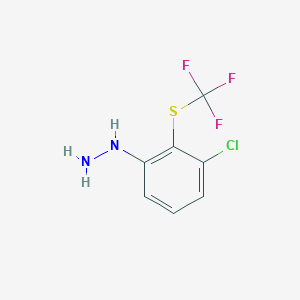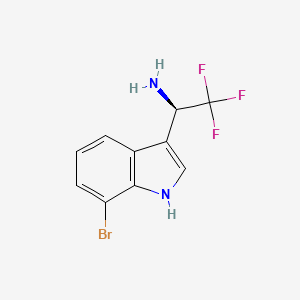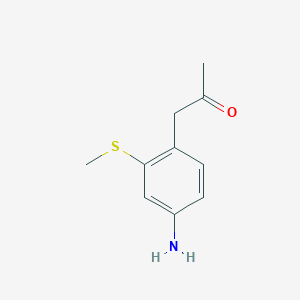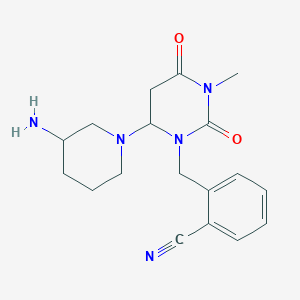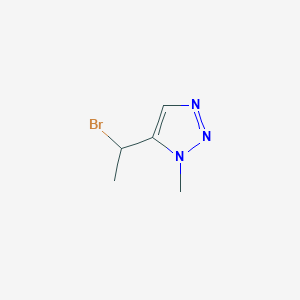
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanol is an organic compound that features a fluorine atom, a pyridine ring, and a phenyl group with a methanol substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Selectfluor® for the fluorination step, which is a highly effective fluorinating reagent . The reaction conditions often require a basic environment to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (3-Fluoro-4-(pyridin-3-yl)phenyl)methanol may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (3-Fluoro-4-(pyridin-3-yl)phenyl)aldehyde or (3-Fluoro-4-(pyridin-3-yl)phenyl)carboxylic acid.
Scientific Research Applications
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (3-Fluoro-4-(pyridin-3-yl)phenyl)methanol exerts its effects depends on its interaction with molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The pyridine ring can participate in hydrogen bonding and π-π interactions, further affecting the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine: Similar structure but with an amine group instead of methanol.
(3-Fluoro-4-(pyridin-3-yl)phenyl)carboxylic acid: Contains a carboxylic acid group instead of methanol.
(3-Fluoro-4-(pyridin-3-yl)phenyl)aldehyde: Features an aldehyde group in place of methanol.
Uniqueness
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanol is unique due to the presence of the methanol group, which can be easily modified to create a variety of derivatives. This flexibility makes it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C12H10FNO |
|---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
(3-fluoro-4-pyridin-3-ylphenyl)methanol |
InChI |
InChI=1S/C12H10FNO/c13-12-6-9(8-15)3-4-11(12)10-2-1-5-14-7-10/h1-7,15H,8H2 |
InChI Key |
CYIYFEOCCSMFJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=C2)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




